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molecular formula C6H8ClNOS B1282240 2-Amino-1-(3-thienyl)ethanone hydrochloride CAS No. 85210-58-8

2-Amino-1-(3-thienyl)ethanone hydrochloride

Cat. No. B1282240
M. Wt: 177.65 g/mol
InChI Key: DLPGXADLLIXKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460596

Procedure details

A mixture of 20.9 g of 5-(3-thienyl)-4-methoxycarbonyloxazole and 100 ml of 6N hydrochloric acid is stirred at 80° to 90° C. for 4 hours. Then, the reaction mixture is condensed under reduced pressure, and the residue is crystallized with acetone. 16.2 g of N-[(3-thienylcarbonyl)methyl]amine hydrochloride are thereby obtained.
Name
5-(3-thienyl)-4-methoxycarbonyloxazole
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10]C=[N:8][C:7]=2C(OC)=O)=[CH:2]1.[ClH:15]>>[ClH:15].[S:1]1[CH:5]=[CH:4][C:3]([C:6]([CH2:7][NH2:8])=[O:10])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
5-(3-thienyl)-4-methoxycarbonyloxazole
Quantity
20.9 g
Type
reactant
Smiles
S1C=C(C=C1)C1=C(N=CO1)C(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 80° to 90° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized with acetone

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.S1C=C(C=C1)C(=O)CN
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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